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molecular formula C8H6F3NO3 B1608974 1-Nitro-2-(2,2,2-trifluoroethoxy)benzene CAS No. 87014-28-6

1-Nitro-2-(2,2,2-trifluoroethoxy)benzene

Cat. No. B1608974
M. Wt: 221.13 g/mol
InChI Key: DLJUDLUVULSXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05859014

Procedure details

A mixture of 2-nitrophenol (18.8 g, 135 mmol), 2,2,2-trifluoroethyl para-toluenesulfonate (34.36 g, 135 mmol), potassium carbonate (18.7 g, 135 mmol) and DMF (200 mL) was heated 16 hours at 140° C. The reaction mixture then was cooled, diluted with water (600 mL) and extracted with ether/hexanes (1:1; 3×400 mL). The combined extracts were washed with saturated sodium bicarbonate (3×100 mL) and brine, dried (Na2SO4), filtered and concentrated to give 1-(2,2,2-trifluoroethoxy)-2-nitrobenzene (27 g, 117 mmol) as an oil.
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
34.36 g
Type
reactant
Reaction Step One
Quantity
18.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])([O-:3])=[O:2].C1(C)C=CC(S(O[CH2:21][C:22]([F:25])([F:24])[F:23])(=O)=O)=CC=1.C(=O)([O-])[O-].[K+].[K+].CN(C=O)C>O>[F:23][C:22]([F:25])([F:24])[CH2:21][O:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[N+:1]([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
18.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O
Name
Quantity
34.36 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCC(F)(F)F)C
Name
Quantity
18.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture then was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether/hexanes (1:1; 3×400 mL)
WASH
Type
WASH
Details
The combined extracts were washed with saturated sodium bicarbonate (3×100 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(COC1=C(C=CC=C1)[N+](=O)[O-])(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 117 mmol
AMOUNT: MASS 27 g
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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